molecular formula C27H24N2O4 B1390427 Fmoc-7-methyl-DL-tryptophan CAS No. 138775-53-8

Fmoc-7-methyl-DL-tryptophan

Cat. No. B1390427
CAS RN: 138775-53-8
M. Wt: 440.5 g/mol
InChI Key: LIHWPPTURGLCAT-UHFFFAOYSA-N
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Description

Fmoc-7-methyl-DL-tryptophan is a derivative of tryptophan, an amino acid found in proteins . It is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays an important role in the synthesis of high-efficiency antibacterial agents and analogues thereof .


Synthesis Analysis

Fmoc-7-methyl-DL-tryptophan is commonly used in peptide synthesis and biomedical research and development . It is a dominant variety of Omizzur .


Molecular Structure Analysis

The molecular formula of Fmoc-7-methyl-DL-tryptophan is C27H24N2O4 . Its InChI code is 1S/C27H24N2O4/c1-16-7-6-12-18-17 (14-28-25 (16)18)13-24 (26 (30)31)29-27 (32)33-15-23-21-10-4-2-8-19 (21)20-9-3-5-11-22 (20)23/h2-12,14,23-24,28H,13,15H2,1H3, (H,29,32) (H,30,31) .


Chemical Reactions Analysis

Fmoc-7-methyl-DL-tryptophan is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays an important role in the synthesis of high-efficiency antibacterial agents and analogues thereof .


Physical And Chemical Properties Analysis

Fmoc-7-methyl-DL-tryptophan has a molecular weight of 440.5 g/mol . It appears as a white to off-white or light pink powder .

Safety And Hazards

Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHWPPTURGLCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-7-methyl-DL-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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